3-Hexyn-2-OL
Overview
Description
3-Hexyn-2-OL, also known as this compound, is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- 3-Hexyn-2-ol and its isomers have been synthesized from sodium-acetylide in liquid ammonia, demonstrating the versatility in producing various alcohols with different configurations (Hatanaka, Hamada, & Ohno, 1961).
- The compound has been used in the resolution of racemic mixtures, showing its utility in chiral chemistry. For example, the resolution of 5-hexyn-3-ol was achieved by high-performance chromatography (Roy & Deslongchamps, 1985).
Molecular Spectroscopy
- The microwave spectrum of 4-hexyn-3-ol was recorded, offering insights into the conformational analysis of the molecule. This study is important for understanding the molecular structure and internal rotation dynamics (Eibl, Stahl, Kleiner, & Nguyen, 2018).
Catalysis and Organic Synthesis
- In organic synthesis, 3-hexyne has been shown to act as a spectator ligand in nickel-catalyzed reactions. This reveals its potential role in facilitating selective formation of complex organic compounds (Kimura, Tatsuyama, Kojima, & Tamaru, 2007).
- The compound has also been involved in studies of thermal and structural characteristics of organic materials, such as oligo(3-hexylthiophene)s, providing valuable information for materials science applications (Koch, Heeney, & Smith, 2013).
Aroma and Flavor Chemistry
- In the field of aroma and flavor chemistry, derivatives of this compound have been identified as key aroma impact compounds in wines, underscoring their significance in food science and sensory analysis (Harsch, Benkwitz, Frost, Colonna-Ceccaldi, Gardner, & Salmon, 2013).
Atmospheric Chemistry
- The reactions of related compounds in the atmosphere, such as the study of hydroxyaldehyde products from hydroxyl radical reactions, provide insights into environmental chemistry and the impact of organic compounds in the air (Reisen, Aschmann, Atkinson, & Arey, 2003).
Biochemical Applications
- This compound derivatives have been explored in the field of nucleic acids research, demonstrating the potential for enhancing the stability of oligonucleotides, which is crucial in genetic research and therapy (Gamper, Reed, Cox, Virosco, Adams, Gall, Scholler, & Meyer, 1993).
Safety and Hazards
Future Directions
The current outlook of the 3-Hexyn-2-ol market is positive, and it is expected to witness significant growth in the coming years . The increasing demand for pharmaceuticals and agrochemicals, where this compound is extensively used, is one of the primary factors driving the growth of the market . Furthermore, the constant innovation in manufacturing processes and advancements in technology are likely to provide further growth opportunities for the market in the future .
Mechanism of Action
Target of Action
This compound is a simple alkyne alcohol, and its interactions with biological systems are likely to be complex and multifaceted .
Mode of Action
As an alkyne alcohol, it may interact with various enzymes and proteins within the cell, potentially altering their function .
Pharmacokinetics
As a small, lipophilic molecule, it is likely to be well absorbed and distributed throughout the body .
Result of Action
It has been noted that poly (n -vinyl-2-pyrrolidone)-stabilized pd-nanoclusters showed an extraordinary catalytic performance in the selective hydrogenation of 3-hexyn-1-ol .
Properties
IUPAC Name |
hex-3-yn-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-4-5-6(2)7/h6-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCAMPHNVKBSTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875614 | |
Record name | 3-HEXYN-2-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109-50-2 | |
Record name | 3-Hexyn-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hexyn-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hexyn-2-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-HEXYN-2-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hex-3-yn-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.343 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 5H-1,2-oxathioles from 3-Hexyn-2-ol?
A1: The synthesis of 5H-1,2-oxathioles, as described in the research by [], holds significance due to their unique chemical properties and potential applications. These cyclic α,β-unsaturated sulfenic acid esters are relatively unexplored, and their synthesis from this compound offers a new route for further investigation. The research highlights the successful synthesis of 3-t-butyl-4-chloro-5,5-dimethyl-5H-1,2-oxathiole (1b) from 2,5,5-Trimethyl-3-hexyn-2-ol using Sodium hydride (NaH) and Sulfur dichloride (SCl2). This specific example demonstrates the potential of using this compound as a starting material to access diverse 5H-1,2-oxathiole derivatives.
Q2: What are the key findings regarding the electrochemical properties of synthesized 5H-1,2-oxathioles?
A2: Cyclic voltammetry analysis revealed intriguing electrochemical characteristics of the synthesized 5H-1,2-oxathioles []. The study found that compounds like 1b, 3-(1-adamantyl)-4-chloro-5,5-dimethyl-5H-1,2-oxathiole (1c), and 4-chloro-5,5-dimethyl-3-phenyl-5H-1,2-oxathiole (1d) exhibited lower oxidation potentials compared to conventional sulfides and even acyclic sulfenate esters. This finding suggests that these compounds may possess distinct reactivity profiles and could potentially serve as valuable building blocks in organic synthesis or material science applications.
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